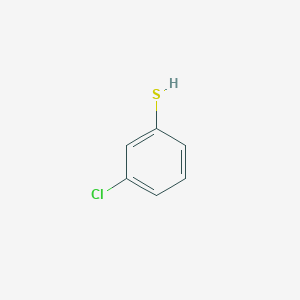

3-Chlorothiophenol

Description

Gas-Phase Reaction Kinetics and Pathways

Gas-phase reactions of 3-chlorothiophenol, especially with atmospheric radicals, play a vital role in its fate and potential to form more complex pollutants. Studies employing computational methods like density functional theory (DFT) and canonical variational transition state (CVT) theory with small-curvature tunneling (SCT) contribution have been used to investigate the kinetics and pathways of these reactions over a range of temperatures, typically between 600 and 1200 K. researchgate.netrsc.orgsemanticscholar.orgnih.gov

Reactions with Oxygen Radicals (O(3P))

Reactions of chlorothiophenols, including this compound, with ground-state atomic oxygen (O(3P)) are important in high-temperature environments. These reactions can lead to the formation of chlorothiophenoxy radicals. researchgate.netrsc.org

Thiophenoxyl-Hydrogen Abstraction Mechanisms

A primary reaction pathway for chlorothiophenols with O(3P) is the abstraction of the thiophenoxyl hydrogen atom (the hydrogen atom bonded to the sulfur atom). researchgate.netrsc.org This hydrogen abstraction is more likely to occur from chlorothiophenols by O(3P) than the phenoxyl-hydrogen abstraction from chlorophenols by O(3P). researchgate.netrsc.orgresearchgate.netrsc.org The formation of chlorothiophenoxy radicals from the reaction of chlorothiophenols with O(3P) is strongly exothermic. rsc.org

Influence of Chlorine Substitution Patterns on Reactivity

The position and number of chlorine atoms on the thiophenol ring significantly influence the reactivity of chlorothiophenols with O(3P). For chlorothiophenols, the reactions with O(3P) are primarily influenced by chlorine substitutions at the ortho-positions relative to the thiophenoxyl group. researchgate.netrsc.orgresearchgate.netrsc.org

Reactions with Hydrogen and Hydroxyl Radicals

Chlorothiophenols also react with hydrogen (H) and hydroxyl (OH) radicals in the gas phase. These reactions can also lead to the formation of chlorothiophenoxy radicals through hydrogen abstraction. semanticscholar.orgresearchgate.net

Studies comparing the reactivity of chlorothiophenols with H and OH radicals to their reactivity with O(3P) indicate different trends in hydrogen abstraction potential. For thiophenoxyl-hydrogen abstraction, the order of reactivity is generally CTP + O(3P) > CTP + H > CTP + OH. researchgate.netrsc.orgresearchgate.netrsc.org This suggests that reaction with O(3P) is the most facile hydrogen abstraction pathway among these three radicals for chlorothiophenols.

Conversely, for phenoxyl-hydrogen abstraction from chlorophenols, the order of reactivity is CP + OH > CP + O(3P) > CP + H. researchgate.netrsc.orgresearchgate.netrsc.org

The chlorine substitution pattern also plays a role in reactions with H and OH radicals. For instance, ortho-chlorine substitution can lower the barrier heights for thiophenoxyl-hydrogen abstraction by H radicals. semanticscholar.org

Formation of Chlorothiophenoxy Radicals as Key Intermediates

Chlorothiophenoxy radicals (CTPRs) are identified as key intermediate species in the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). researchgate.netresearchgate.netnih.govnih.gov These radicals are formed from chlorothiophenols through the loss of the sulfhydryl hydrogen atom. rsc.orgnih.govmdpi.com This can occur via unimolecular decomposition or bimolecular reactions involving radicals such as H, OH, O(3P), or Cl, particularly under high-temperature conditions. rsc.orgnih.govmdpi.com

The formation potential of CTPRs from the reaction of CTPs with O(3P) is generally higher than the formation potential of chlorophenoxy radicals (CPRs) from chlorophenols (CPs) with O(3P). rsc.org

Condensed-Phase Reaction Mechanisms

While gas-phase reactions, particularly those involving radicals, are significant for understanding the behavior of this compound in high-temperature processes and atmospheric chemistry, condensed-phase reactions also occur. Although the provided search results focus heavily on gas-phase radical reactions, condensed-phase mechanisms can involve different pathways, such as nucleophilic substitution, electrophilic substitution, or other reactions characteristic of thiols and chlorinated aromatic compounds in solution. One search result briefly mentions the reaction mechanism of 3-chlorophenol (B135607) (a related compound) with OH and H radicals in aqueous solution, indicating the formation of phenoxyl radicals and adducts depending on pH. sciengine.com This suggests that similar radical reactions, potentially involving adduct formation and subsequent reactions, could occur with this compound in condensed phases, although specific detailed mechanisms for this compound in condensed phases were not extensively detailed in the provided search results.

Data Tables

Based on the search results, detailed kinetic data (rate constants) for specific reactions of this compound across the entire temperature range (600-1200 K) were not presented in a format readily extractable into interactive tables without accessing the full papers. However, the relative reactivity orders were discussed.

Electrochemical Reaction Pathways

Electrochemical methods offer a means to induce and study the reactions of organic molecules by applying an external electrical potential. This compound can participate in various electrochemical processes, including dehalogenation and coupling reactions.

Electroreductive Dehalogenation

Electroreductive dehalogenation involves the removal of a halogen atom from a molecule through electrochemical reduction. While specific detailed mechanisms for the electroreductive dehalogenation of this compound were not extensively detailed in the search results, the principle typically involves the reduction of the carbon-halogen bond, leading to the cleavage of the bond and the release of a halide ion. This process can occur via direct electron transfer to the molecule or through mediated electron transfer. The efficiency and pathway of electroreductive dehalogenation are influenced by factors such as electrode material, applied potential, solvent, and supporting electrolyte.

Surface Coupling Reactions (e.g., Biphenyldithiol Formation)

Electrochemical conditions can also promote coupling reactions of thiophenols. One potential outcome of such reactions involving this compound is the formation of biphenyldithiol derivatives. While the search results did not provide a specific mechanism for the formation of biphenyldithiol directly from this compound via electrochemical coupling, related electrochemical thio-arylation reactions have been reported. For instance, an iodine-catalyzed thio-arylation reaction under electrochemical conditions has been developed to synthesize diaryl sulfides from anilines and thiophenols, including this compound. rsc.orgresearchgate.net This suggests that electrochemical methods can facilitate the formation of carbon-sulfur bonds and potentially carbon-carbon bonds leading to coupled products like biphenyldithiol under appropriate conditions. The mechanism of such coupling reactions often involves the electrochemical generation of reactive intermediates, such as radical species, which then undergo coupling.

Plasmon-Mediated Reactivity on Nanoparticle Surfaces

Nanoparticle surfaces, particularly those made of noble metals, can exhibit surface plasmon resonance (SPR) when illuminated with light of a specific wavelength. This phenomenon can lead to enhanced local electromagnetic fields and the generation of hot electrons, which can influence the reactivity of molecules adsorbed on the nanoparticle surface. This compound can interact with nanoparticle surfaces, and its reactions can be mediated or influenced by plasmonic effects.

Dehalogenation Kinetics under Laser Illumination

Plasmon-mediated processes on nanoparticle surfaces can affect the kinetics of reactions, including dehalogenation. While direct studies on the dehalogenation kinetics of this compound specifically under laser illumination on nanoparticle surfaces were not detailed, plasmonic effects are known to enhance catalytic reactions and influence reaction rates by providing energetic pathways for transformations. Plasmonic nanoparticles can act as antennas to focus light and as transducers to convert light energy into chemical energy, potentially lowering activation barriers or creating reactive species that accelerate dehalogenation.

Synergistic Effects of Electrochemistry and Surface Plasmon Resonance

The combination of electrochemistry and surface plasmon resonance can lead to synergistic effects in driving chemical reactions. This hybrid approach, known as electroplasmonics, allows for the simultaneous control of both the electrical potential and the plasmonic excitation at the electrode-nanoparticle interface. This synergy can enhance reaction rates, selectivity, and enable new reaction pathways that are not accessible with either technique alone. While specific research on the synergistic effects of electrochemistry and SPR on this compound reactions was not explicitly found, this combined approach holds potential for finely tuning the reaction mechanisms and efficiency of transformations involving this compound on functionalized electrode surfaces.

Catalytic Oxidation Reactions (e.g., to Disulfides)

Thiophenols are known to undergo oxidation to form disulfides. This transformation can be catalyzed by various reagents and conditions. For this compound, catalytic oxidation would lead to the formation of Bis(3-chlorophenyl) disulfide. The oxidation of thiophenols to disulfides is a common reaction, often proceeding via the formation of thiyl radicals or sulfenic acid intermediates, depending on the oxidant and reaction conditions.

For example, a study on the synthesis of diaryl sulfide (B99878) derivatives mentions using this compound as a substrate in an iodine-catalyzed thio-arylation reaction under electrochemical conditions, where diaryl sulfides were obtained. rsc.orgresearchgate.net Although this specific reaction forms diaryl sulfides rather than the disulfide of this compound, it highlights the reactivity of the thiol group in catalytic processes. Another mention of this compound in a reaction context involves heating it in DMSO, resulting in a product obtained via flash column chromatography. theses.cz While the specific product is not explicitly stated as the disulfide in this snippet, oxidation to the disulfide is a plausible reaction pathway for thiols under various conditions, including in the presence of suitable oxidants or catalysts.

Compound PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16257 |

| 3,3'-Biphenyldithiol | To be determined from literature, likely product of coupling |

| Bis(3-chlorophenyl) disulfide | To be determined from literature, likely product of oxidation |

This compound, with the molecular formula C₆H₅ClS, is an organosulfur compound characterized by a chlorine atom and a thiol group (-SH) attached to a benzene (B151609) ring at the meta position. nih.govuni.lufishersci.ca Also known as 3-chlorobenzenethiol, this compound's structure allows for diverse chemical reactivity, particularly at the thiol group and the halogenated aromatic ring, making it relevant for studies into reaction mechanisms. nih.govfishersci.ca

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-5-2-1-3-6(8)4-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQJDYPZUDYXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062116 | |

| Record name | Benzenethiol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2037-31-2 | |

| Record name | 3-Chlorothiophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2037-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Chlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002037312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-chlorothiophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8D2M2DK8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 3 Chlorothiophenol

Established Synthetic Pathways for 3-Chlorothiophenol

Several methods have been developed for the preparation of this compound, each offering different advantages in terms of yield, purity, and scalability.

Multi-step synthetic strategies often involve starting materials that are systematically modified to introduce the chlorine atom and the thiol group in the desired positions on the benzene (B151609) ring. While specific detailed multi-step syntheses for this compound were not extensively detailed in the search results, related thiophenols can be synthesized through sequences involving reactions of phenylsulfonic acid chlorides. For instance, a process for preparing thiophenols, including 4-chlorothiophenol (B41493), involves reacting a phenylsulfonic acid chloride with hydrazine (B178648), hydriodic acid, and hydrochloric acid to form a sulfonehydrazide, which is then converted to a disulfide and subsequently cleaved with hydrazine and alkali to yield the thiophenolate, from which the thiophenol can be liberated with a mineral acid. google.com This general approach highlights the multi-step nature often involved in precisely positioning functional groups on the aromatic ring.

Another common strategy involves the chlorination of a suitable precursor followed by a reduction step to introduce the thiol group. The chlorination of aryl thiols or aryl disulfides can be employed, provided the aryl group has at least one hydrogen atom available for substitution ortho to the sulfur atom. google.com Chlorination can be achieved using agents such as chlorine itself or sulfenyl chloride. google.com The resulting chlorinated intermediate then undergoes reduction to form the desired chlorothiophenol. For example, a process for preparing chlorothiophenols involves the chlorination of diphenyl disulfide followed by a two-step reduction of the resulting sulfenyl chloride. google.com This method can yield mixtures of isomers, such as ortho- and para-chlorothiophenol, which may require further separation, for instance, by fractional crystallization. google.com

Aerobic oxidative chlorination of thiols has also been explored as a method for synthesizing sulfonyl chlorides, which are related sulfur compounds. rsc.org While this specifically targets sulfonyl chlorides, it demonstrates the use of chlorination reactions on thiols. An environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been reported using ammonium (B1175870) nitrate, aqueous HCl, and oxygen as a terminal oxidant. rsc.org

Functionalization Reactions Utilizing this compound as a Building Block

This compound serves as a versatile building block in organic synthesis, particularly for constructing molecules containing carbon-sulfur bonds. Its reactivity stems from the nucleophilic character of the thiol group and the presence of the chlorine atom on the aromatic ring, which can also undergo transformations.

The formation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry, and thiophenols like this compound are key reagents in these reactions. researchgate.net Organosulfur compounds are prevalent in natural products, pharmaceuticals, and agrochemicals, underscoring the importance of efficient C-S bond formation methods. rsc.org

Interactive Table 1: Examples of C-S Bond Formation Reactions Utilizing Thiophenols

| Reaction Type | Description | Example Substrates/Conditions |

| Thia-Michael Addition | Nucleophilic addition of a thiol to an activated alkene (Michael acceptor). | Reaction with α,β-unsaturated carbonyl compounds. lew.ro, researchgate.net, scielo.br |

| Cross-Coupling Methodologies | Metal-catalyzed or electrochemical reactions forming C-S bonds. | C-H/S-H cross-coupling, oxidative cross-coupling of thiols with amines. chinesechemsoc.org, chinesechemsoc.org, researchgate.net |

| Nucleophilic Substitution | Displacement of a leaving group by the thiolate anion. | Modification of poly(vinyl chloride) with thiophenols. conicet.gov.ar |

| Oxidative Coupling | Formation of disulfides from thiols. | Aerobic oxidative coupling catalyzed by metal complexes. rsc.org, sigmaaldrich.com |

Thia-Michael addition is a specific type of Michael addition where a thiol acts as the nucleophile, adding to an activated alkene (a Michael acceptor). This reaction is a powerful tool for forming C-S bonds. researchgate.net this compound can participate in Thia-Michael additions with various electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. lew.ro, researchgate.net, scielo.br For instance, 4-chlorothiophenol has been shown to undergo Thia-Michael addition to cyclohex-2-en-1-one catalyzed by cinchona alkaloids. rsc.org, scielo.br The reaction can be performed under various conditions, including solvent-free conditions or in the presence of catalysts like KF/alumina. researchgate.net, scielo.br

Cross-coupling reactions, often catalyzed by transition metals, are widely used for forming new carbon-carbon and carbon-heteroatom bonds, including C-S bonds. C-H functionalization strategies, which involve the direct functionalization of a C-H bond, have emerged as efficient routes to construct complex molecules. colab.ws

Electrochemical methods have also been developed for C-H/S-H cross-coupling reactions, providing an efficient way to form C-S bonds. researchgate.net Oxidative cross-coupling of thiophenols with amines is another approach for forming N-S bonds, where thiophenols serve as one of the coupling partners. chinesechemsoc.org, chinesechemsoc.org An electrochemical strategy utilizing alternating current (AC) has been reported for the radical-radical cross-coupling of sulfonyl- or acyl-substituted aniline (B41778) derivatives with thiophenols, including 4-chlorothiophenol, to form N-S bonds. chinesechemsoc.org, chinesechemsoc.org This method highlights the utility of (chloro)thiophenols in forming bonds with other heteroatoms.

Furthermore, thiophenols and thiols can participate in reactions involving the functionalization of C-H bonds adjacent to other functional groups, such as the C3 position of anthranils, leading to the formation of thioethers. rsc.org

Interactive Table 2: Selected Examples of this compound in Functionalization Reactions

| Reaction Type | Co-reactant | Product Type | Notes | Source |

| Formation of unsymmetrical disulfides | Alkane thiol (e.g., 2-methylpropane-2-thiol) | Unsymmetrical disulfide | Base-catalyzed aerobic oxidative coupling. | rsc.org |

| Thia-Michael Addition | Thiophene-containing chalcone (B49325) analogues | Substituted propanones with chlorophenylmercapto | Formation of C-S bond adjacent to carbonyl. | lew.ro |

| Thia-Michael Addition | Cyclohex-2-en-1-one | Michael adduct | Catalyzed by cinchona alkaloids or under solvent-free conditions. | rsc.org, scielo.br |

| C-S bond formation via C-H functionalization | Enamines | Vinyl sulfides | Electrochemical oxidative C-H/S-H cross-coupling. | researchgate.net |

| N-S bond formation | Sulfonyl- or acyl-substituted aniline derivatives | N-S coupled products | AC-promoted radical-radical cross-coupling. | chinesechemsoc.org, chinesechemsoc.org |

| Thioetherification | Anthranils | 3-alkylated anthranils (thioethers) | Reaction involving C-H functionalization. | rsc.org |

| Allylic substitution | Allylic alcohol derivative | Thioether | BF3·OEt2-mediated reaction. | chemrxiv.org |

Formation of Carbon-Sulfur Bonds in Organic Synthesis

Synthesis of Thiophosphonium Salts and Derivatives

Thiophosphonium salts are a class of organophosphorus compounds with synthetic utility, particularly in the formation of C-C double bonds via Wittig-type reactions and in other C-P bond functionalizations chemrxiv.orgnih.govresearchgate.net. A straightforward method for synthesizing a diverse range of thiophosphonium salts involves the direct coupling of thiols, including substituted thiophenols like 4-chlorothiophenol, with aldehydes and triphenylphosphine (B44618) (PPh₃) in the presence of trifluoromethanesulfonic acid (TfOH) chemrxiv.orgnih.govresearchgate.netacs.orgchemrxiv.org. This metal-free, one-pot, four-component reaction provides access to thiophosphonium salts in high yields chemrxiv.orgnih.govresearchgate.netacs.orgchemrxiv.org.

The general reaction conditions for the synthesis of thiophosphonium salts involve reacting the thiol (e.g., 4-chlorothiophenol), an aldehyde, PPh₃, and TfOH in a solvent like acetonitrile (B52724) (MeCN) at elevated temperatures chemrxiv.orgnih.govacs.org. For instance, a reaction using 4-chlorothiophenol (a related chlorothiophenol), 4-chlorobenzaldehyde, PPh₃, and TfOH in MeCN at 45 °C for 24 hours successfully generated a corresponding thiophosphonium salt chemrxiv.orgnih.govacs.org.

These thiophosphonium salts can undergo further functionalization through the cleavage of the C(sp³)-⁺P bond chemrxiv.orgnih.govacs.org. This can be achieved through P-selective nucleophilic substitution reactions chemrxiv.orgnih.govacs.org. For example, a hydrolysis-based reduction protocol using a base like DBU and water can transform thiophosphonium salts into thioethers chemrxiv.orgnih.govacs.org. This method has been shown to produce thioethers in good yields chemrxiv.orgnih.govacs.org. The synthetic utility extends to the formation of thioesters and dithioesters from thiophosphonium salts under basic conditions with elemental sulfur chemrxiv.orgnih.gov.

While the provided search results specifically mention the synthesis of a thiophosphonium salt using 4-chlorothiophenol chemrxiv.orgnih.govacs.org, the general methodology described for thiophenols and aldehydes with PPh₃ and TfOH is applicable to this compound as well, suggesting its potential use in synthesizing analogous thiophosphonium salts and their subsequent derivatives.

Derivatization for Pharmacologically Active Compounds

The thiol group in this compound allows for its incorporation into various molecular structures with potential pharmacological activity.

Pyrimido-Isoquinolin-Quinone Derivatives

Pyrimido-isoquinolin-quinone derivatives represent a class of compounds that have shown antibacterial activities, particularly against multidrug-resistant Staphylococcus aureus mdpi.comresearchgate.net. This compound has been utilized in the synthesis of these derivatives.

A specific example involves the preparation of 8-((3-chloro-phenyl)thio)-2,4,6-trimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone mdpi.com. This compound was synthesized from a pyrimido-isoquinolin-quinone precursor and this compound using a general procedure mdpi.com. The resulting product was characterized as a yellow solid with a melting point of 160.2–162.5 °C mdpi.com. Spectroscopic data, including ¹H-NMR and ¹³C-NMR, confirmed its structure mdpi.com.

The synthesis of such pyrimido-isoquinolin-quinone derivatives highlights the role of this compound as a coupling partner to introduce a chlorophenylthio moiety into the quinone scaffold, contributing to the structural diversity and biological activity of these compounds mdpi.comresearchgate.net.

Agrochemical and Specialty Chemical Syntheses

This compound is a valuable intermediate in the production of various agrochemicals and specialty chemicals ontosight.aiseemafinechem.com. Its reactivity allows for its incorporation into molecules designed for applications in agriculture and various industrial processes ontosight.aiseemafinechem.comjustdial.comdataintelo.com.

While specific examples detailing the use of this compound in the synthesis of particular agrochemicals or specialty chemicals are not extensively provided in the immediate search results, the broader context indicates its importance in these areas ontosight.aiseemafinechem.comjustdial.comdataintelo.com. Related compounds like 4-chlorothiophenol are explicitly mentioned as being used in the production of pesticides and herbicides, enhancing the effectiveness of active ingredients justdial.com. They are also utilized in the synthesis of dyes and other specialty chemicals justdial.comdataintelo.com. Given the structural similarity and reactive thiol group, this compound is expected to participate in analogous reactions for the synthesis of a range of agrochemicals and specialty chemicals.

The thiol group's nucleophilic properties make this compound suitable for reactions like cross-coupling and substitution, which are fundamental in the synthesis of complex molecules used in these industries solubilityofthings.com.

Formation of Polymeric Materials

Aromatic thiols, including chlorothiophenols, have been investigated for their effects on the polymerization of monomers like methyl methacrylate (B99206) cdnsciencepub.com. They can act as chain transfer agents in radical polymerization, influencing the molecular weight of the resulting polymers cdnsciencepub.com.

Furthermore, aromatic thiol compounds have been shown to be efficient nucleophiles for the modification of polymers like poly(vinyl chloride) (PVC) conicet.gov.ar. This modification typically involves nucleophilic substitution reactions of chlorine atoms on the polymer backbone conicet.gov.ar. Studies have explored the reaction of different chlorothiophenols, such as 4-chlorothiophenol and pentachlorothiophenol, with PVC to introduce thiol-containing groups onto the polymer chain conicet.gov.ar. These modified polymers can have altered properties and potential applications conicet.gov.ar.

While direct information on the formation of polymeric materials from this compound as a monomer is not explicitly detailed, its use in modifying existing polymers like PVC through nucleophilic substitution is a demonstrated application of related chlorothiophenols conicet.gov.ar. The reactivity of the thiol group in this compound suggests its potential for similar polymer modification reactions or for incorporation into polymer structures through reactions involving the thiol or the aromatic ring. Chlorothiophenols, in general, are noted as precursors for polychlorinated thianthrene/dibenzothiophenes (PCTA/DTs), which can form during processes involving these compounds, including potentially in the context of materials researchgate.net.

Mechanistic Investigations of 3 Chlorothiophenol Reactions

Condensed-Phase Reaction Mechanisms

Electrochemical Reaction Pathways

Electrochemical methods provide a controlled environment to investigate the redox behavior and reaction mechanisms of organic compounds like 3-chlorothiophenol. These processes are driven by the transfer of electrons at an electrode surface.

Electroreductive Dehalogenation

Electroreductive dehalogenation is a process where a halogen atom is removed from a molecule through electrochemical reduction. For this compound, this would involve the cleavage of the carbon-chlorine bond. While detailed mechanistic studies specifically on the electroreductive dehalogenation of this compound were not prominently featured in the search results, the general mechanism typically involves the addition of electrons to the carbon-halogen bond, leading to its scission and the formation of a phenylthiyl radical and a chloride ion, or further reduction to the thiophenol anion. The feasibility and pathway of this reaction are dependent on factors such as the applied potential, the electrode material, and the composition of the electrolyte solution.

Surface Coupling Reactions (e.g., Biphenyldithiol Formation)

Electrochemical conditions can also facilitate coupling reactions of thiophenols. A possible outcome for this compound under such conditions is the formation of coupled products, potentially including biphenyldithiol derivatives, such as 3,3'-biphenyldithiol, formed through the coupling of two this compound units after dehalogenation or through other coupling pathways. Although a specific mechanism for the electrochemical formation of biphenyldithiol from this compound was not explicitly detailed in the provided information, related electrochemical reactions involving thiophenols and the formation of carbon-sulfur bonds have been reported. For instance, an iodine-catalyzed electrochemical thio-arylation method has been developed that utilizes this compound as a substrate for the synthesis of diaryl sulfides. rsc.orgresearchgate.net This indicates the potential for electrochemical methods to induce coupling reactions involving the sulfur atom of this compound. Such coupling processes often involve radical intermediates generated electrochemically.

Plasmon-Mediated Reactivity on Nanoparticle Surfaces

The interaction of molecules with the surface of plasmonic nanoparticles under illumination can lead to unique reactivity due to enhanced electromagnetic fields and hot electron effects. This compound can adsorb onto nanoparticle surfaces, potentially undergoing transformations influenced by these plasmonic phenomena.

Dehalogenation Kinetics under Laser Illumination

Plasmon-mediated effects on nanoparticle surfaces can significantly impact the kinetics of chemical reactions, including dehalogenation. While specific studies detailing the dehalogenation kinetics of this compound under laser illumination on nanoparticle surfaces were not found within the search results, plasmon excitation is known to drive catalytic reactions by generating energetic carriers or localized heating, which can lower activation energy barriers and accelerate reaction rates. The efficiency of plasmon-mediated dehalogenation would depend on factors such as the nanoparticle material, size, and shape, as well as the wavelength and intensity of the incident light.

Catalytic Oxidation Reactions (e.g., to Disulfides)

Thiophenols are readily oxidized to their corresponding disulfides. For this compound, this oxidation yields Bis(3-chlorophenyl) disulfide. This transformation can be promoted by various catalytic systems and oxidizing agents. The mechanism typically involves the oxidative coupling of two thiyl radicals, which can be generated through the one-electron oxidation of the thiol group, or through other pathways depending on the catalyst and conditions.

While detailed catalytic oxidation mechanisms specifically for this compound to its disulfide were not extensively described in the search results, the general reactivity of thiols towards oxidation to disulfides is well-established. One search result mentions heating this compound in DMSO, followed by purification, in a context that could potentially involve oxidation, although the specific product was not identified as the disulfide in the snippet. theses.cz Another study describes the use of this compound in an iodine-catalyzed electrochemical thio-arylation reaction to form diaryl sulfides, demonstrating the involvement of the thiol group in catalytic processes. rsc.orgresearchgate.net The formation of disulfides is a common side reaction or a primary product in many thiol reactions under oxidative conditions.

Radical-Polar Crossover Protocols

Radical-polar crossover (RPC) protocols involve sequential intermolecular radical and nucleophilic additions to alkenes, leading to difunctionalization. These methods are powerful for creating complex molecular structures from simpler precursors. While many RPC protocols have focused on trifluoromethyl-based reagents or hypervalent iodine reagents, research has explored the use of thiophenols, including chlorinated thiophenols, as nucleophilic partners in such transformations. nih.gov

One study demonstrated an organophotoredox approach for the three-component coupling of N-alkenyl amides with α-bromocarbonyls and various nucleophiles, including p-chlorothiophenol. nih.gov This transition metal-free protocol achieved sequential carbon-carbon and carbon-sulfur bond formations in alkenes via a radical-polar crossover mechanism. nih.gov The study found that p-chlorothiophenol served as a suitable reaction partner, yielding the desired product in moderate yield. nih.gov Experimental mechanistic investigations, including photochemical quantum yield measurements, supported a photoredox-mediated RPC process involving a cationic intermediate. nih.gov

Another instance of a radical-polar crossover approach involving a chlorothiophenol derivative is in the electrochemical fluorosulfenylation and fluorosulfoxidation of alkenes, which utilized 4-chlorothiophenol (B41493). ccspublishing.org.cn This method demonstrated high selectivity controlled by the applied potential and was proposed to involve a radical-polar crossover mechanism with a key episulfonium ion intermediate. ccspublishing.org.cn

Thermal Decomposition Pathways

The thermal decomposition of chlorinated thiophenols, including this compound, is of significant interest due to their potential to form toxic byproducts such as polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs) under high-temperature conditions like combustion and pyrolysis. newcastle.edu.aunih.govrsc.orgmdpi.commdpi.com These compounds are structural analogues of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), with similar toxicity and environmental persistence. mdpi.commdpi.com

Studies have investigated the thermal decomposition of chlorothiophenols under gas phase conditions across a range of temperatures. newcastle.edu.au The formation of chlorothiophenoxy radicals (CTPRs) is identified as a key initial step in the formation of PCDT/TAs during pyrolysis or combustion. nih.govmdpi.comnih.gov These radicals can be formed through the cleavage of the S-H bond in chlorothiophenols via unimolecular or bimolecular reactions, including attack by radicals such as H, OH, O(³P), or Cl under high-temperature oxidative conditions. nih.gov

Computational studies using density functional theory (DFT) have been employed to investigate the formation of CTPRs from the reactions of chlorothiophenol congeners with H and OH radicals at elevated temperatures (600-1200 K). mdpi.comnih.gov These studies have shown that the formation potential and rate constants of CTPRs are significantly influenced by the chlorine substitution pattern on the chlorothiophenol precursor, particularly at the ortho-position. mdpi.comnih.gov

Formation of Polychlorinated Dibenzothiophenes (PCDTs) and Thianthrenes (PCTAs)

Polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs) are major pollutants formed during the thermal decomposition of chlorinated thiophenols. newcastle.edu.aunih.govrsc.orgmdpi.commdpi.com Their formation mechanisms under pyrolysis or combustion conditions are considered similar to those of PCDD/Fs from chlorophenols. nih.govrsc.orgmdpi.com

The primary pathway proposed for PCDT/TA formation from chlorothiophenol precursors involves the radical-radical coupling of two chlorothiophenoxy radicals (CTPRs). nih.gov Radical-molecule recombination of CTPR and chlorothiophenol has also been proposed, but radical-radical coupling is found to be more thermodynamically competitive. nih.gov

Computational calculations have provided insights into the kinetic and mechanistic aspects of PCDT and PCTA formation. newcastle.edu.au Studies indicate that PCDT formation is generally more likely than PCTA formation based on thermochemical and kinetic parameters. newcastle.edu.auresearchgate.net The degree and pattern of chlorination on the chlorothiophenol precursor also have subtle effects on the formation mechanisms of PCDTs and PCTAs. newcastle.edu.au

Surface-mediated reactions on catalytic surfaces, such as silica (B1680970), are also important in the heterogeneous formation of PCTA/DTs. mdpi.com Under pyrolysis or oxidative conditions, chlorothiophenols can chemically adsorb onto these surfaces, forming chlorothiophenolates, which is a crucial initial step in this heterogeneous pathway. mdpi.com

Influence of Oxidative Conditions

Oxidative conditions play a significant role in the thermal decomposition of chlorothiophenols and the subsequent formation of PCDTs and PCTAs. newcastle.edu.aunih.govmdpi.comnih.gov The presence of oxygen can influence the reaction pathways and the types of products formed.

Under oxidative thermal decomposition, chlorothiophenoxy radicals can be formed through reactions with oxidizing species like O(³P) radicals. nih.govrsc.org Studies comparing the reactions of chlorothiophenols with O(³P) to those of chlorophenols with O(³P) have shown that the abstraction of the thiophenoxyl-hydrogen from chlorothiophenols is generally more likely to occur. rsc.org

Furthermore, oxidative conditions can facilitate surface-mediated reactions on materials like silica, leading to the formation of chlorothiophenolates, which are intermediates in the heterogeneous formation of PCTA/DTs. mdpi.com

The thermal decomposition of chlorothiophenols under oxidative conditions can also lead to the formation of other volatile organic compounds in addition to PCDTs and PCTAs. newcastle.edu.au

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the local chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). Analysis of the chemical shifts, splitting patterns, and integration of signals in the NMR spectra of 3-chlorothiophenol allows for the definitive assignment of its atomic connectivity and confirmation of its substituted benzene (B151609) ring structure.

Research has reported specific ¹H NMR data for this compound, including characteristic chemical shifts and coupling constants that correspond to the protons on the aromatic ring and the thiol group. For instance, in CDCl₃ at 400 MHz, observed signals include a triplet at δ 7.23 ppm with a coupling constant of 8.0 Hz, doublets at δ 7.07 ppm (J = 7.8 Hz) and δ 6.98 ppm (J = 8.0 Hz), a singlet at δ 7.01 ppm, and a singlet at δ 3.41 ppm, corresponding to the different aromatic and SH protons respectively. iku.edu.trrsc.org Similarly, ¹³C NMR data provides signals corresponding to the carbon atoms of the aromatic ring, with reported chemical shifts in CDCl₃ at 100 MHz including peaks at δ 134.6, 130.3, 128.2, 126.9, 126.6, and 125.3 ppm. rsc.org These spectroscopic fingerprints are crucial for confirming the identity and purity of this compound.

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of this compound and to gain insights into its fragmentation pathways when ionized. This technique provides a highly sensitive method for verifying the molecular formula.

High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) has been used to characterize this compound. The reported data includes a detected mass-to-charge ratio ([M+H]⁺) of 145.9875, which is in close agreement with the calculated mass of 145.9878 for the protonated molecule with the molecular formula C₆H₆ClS. rsc.org This precise mass measurement confirms the molecular composition of the compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Interfacial Studies

IR spectroscopy of this compound in film form shows characteristic absorption bands corresponding to various stretching and bending vibrations. rsc.org These include bands at 3081, 3066, 3009 cm⁻¹ (aromatic C-H stretches), 2586 cm⁻¹ (S-H stretch), 1579, 1555 cm⁻¹ (aromatic C=C stretches), and various bands in the fingerprint region below 1500 cm⁻¹ related to C-H bending, C-S stretching, and C-Cl stretching vibrations. rsc.org

Gas-Phase IR Spectroscopy

Gas-phase IR spectroscopy allows for the study of this compound molecules in isolation, minimizing intermolecular interactions and providing detailed information about intrinsic molecular vibrations and conformational isomers. Studies utilizing gas-phase IR spectroscopy, often coupled with theoretical calculations, have identified and assigned vibrational frequencies for this compound. researchgate.net The ν(SH) stretching vibration is typically observed around 2590 cm⁻¹. researchgate.net Analysis of the gas-phase spectrum, sometimes employing techniques like IR-UV ion-dip spectroscopy, can reveal conformer-specific bands, although for 3-chlorophenol (B135607) (a related compound), the OH torsional frequencies of conformers were found to be near-degenerate or one conformer strongly dominated under experimental conditions. rsc.orgnih.gov

Surface-Enhanced Raman Spectroscopy (SERS) for Interfacial Reactions

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to study molecules adsorbed onto plasmonic metal surfaces, such as silver and gold nanoparticles. SERS provides enhanced Raman signals for adsorbed species, allowing for the investigation of molecular orientation, adsorption mechanisms, and surface reactions.

SERS has been extensively applied to study the adsorption and behavior of this compound on silver and gold surfaces. derpharmachemica.comscielo.br These studies have investigated the orientation of this compound molecules on the surface and the formation of surface bonds, typically through the sulfur atom. derpharmachemica.comscielo.br SERS spectra reveal vibrational modes of the adsorbed molecule, with certain bands showing significant enhancement due to the proximity to the metal surface plasmons. derpharmachemica.comscielo.br SERS can also be used to track surface reactions, such as the dehalogenation of halogenated thiophenols on gold nanoparticles under laser illumination. researchgate.netaip.org The SERS spectra can reveal differences in reaction product formation depending on the halogen species and provide insights into possible reaction mechanisms. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental composition and chemical state information of the outermost layers of a material. It is particularly useful for studying the adsorption of molecules onto surfaces and the nature of the chemical bonds formed.

XPS has been used to investigate the adsorption of this compound and related thiophenols on gold surfaces. researchgate.netaip.orgfishersci.cathermofisher.com By analyzing the binding energies of core level electrons, such as S 2p, Cl 2p, and C 1s, researchers can determine the chemical state of these atoms and infer how the molecule interacts with the surface. fishersci.cathermofisher.combenthamopenarchives.com For thiols adsorbed on gold, XPS can indicate the formation of a thiolate bond (Au-S) through the cleavage of the S-H bond, characterized by specific shifts in the S 2p binding energy. benthamopenarchives.comrsc.org XPS studies can also provide information about the electronic properties at the nanoparticle surface and how they are altered by ligand adsorption. researchgate.netaip.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. While this compound is a liquid at room temperature, related compounds or derivatives can be crystallized, providing valuable structural data that can inform understanding of this compound itself.

Computational Chemistry and Theoretical Modeling of 3 Chlorothiophenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical method in the study of 3-chlorothiophenol and its reactions. researchgate.netmdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgresearchgate.netacs.orgcdnsciencepub.com DFT calculations provide a balance between computational cost and accuracy, making them suitable for investigating the electronic structure, geometries, and energies of molecular systems involving chlorothiophenols. Various DFT functionals and basis sets are employed, such as the MPWB1K functional with the 6-311+G(3df,2p) and 6-31+G(d,p) basis sets, to achieve accurate results for different properties. mdpi.commdpi.comnih.gov

DFT calculations are instrumental in elucidating the mechanisms of reactions involving this compound, particularly those leading to the formation of PCDT/TAs. These studies involve identifying reactants, intermediates, transition states, and products along the reaction pathways. researchgate.netmdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgresearchgate.netnih.govnewcastle.edu.auacs.orgcdnsciencepub.comrsc.org For instance, DFT has been used to investigate the reactions of chlorothiophenols with radicals like H, OH, and O(3P), which are key steps in the formation of chlorothiophenoxy radicals (CTPRs). researchgate.netmdpi.comresearchgate.netrsc.orgrsc.orgresearchgate.net The optimized geometries of transition states provide crucial information about the energy barriers and the structural changes that occur during the reaction. researchgate.netmdpi.comresearchgate.netcdnsciencepub.comrsc.org Studies have shown that the position of chlorine substitution on the thiophenol ring can influence the reaction pathways and the stability of transition states. researchgate.netmdpi.comresearchgate.netrsc.orgrsc.orgnewcastle.edu.au

DFT calculations allow for the determination of important thermochemical parameters, such as enthalpies of formation, reaction heats, and Gibbs free energies, for this compound and related species. researchgate.netmdpi.comrsc.orgnewcastle.edu.aucdnsciencepub.comacs.org These parameters are essential for understanding the thermodynamics of reactions and predicting their feasibility. For example, standard enthalpies of formation for chlorothiophenols and their derived radicals have been calculated using quantum chemical methods, often employing isodesmic reactions to improve accuracy. newcastle.edu.aufigshare.com These thermochemical studies help in identifying the energetically preferred reaction pathways and the relative stability of different isomers and radical species. newcastle.edu.au

Determining the kinetic rate constants of reactions involving this compound is crucial for modeling their behavior under different conditions, particularly in combustion and atmospheric processes. Computational methods like Canonical Variational Transition State Theory (CVT), often with the inclusion of Small Curvature Tunneling (SCT) contributions, are employed for this purpose. researchgate.netmdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgnih.govacs.orgcdnsciencepub.com These calculations allow for the prediction of reaction rates over a range of temperatures, typically from 600 to 1200 K for high-temperature processes. researchgate.netmdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgnih.govacs.org The calculated rate constants provide insights into the speed and efficiency of different reaction channels and the influence of factors like temperature and the presence of other species. researchgate.netmdpi.comresearchgate.netrsc.orgrsc.orgnih.govcdnsciencepub.com

Quantum Chemical Studies on Precursor and Radical Formation

Quantum chemical methods are extensively used to study the formation and properties of radicals derived from chlorothiophenols, which serve as key intermediates in the formation of larger molecules. mdpi.comresearchgate.netnih.govnewcastle.edu.auacs.orgfigshare.com Studies focus on the formation of species such as chlorothiophenoxy radicals (CTPRs), sulfhydryl-substituted phenyl radicals, and thiophenoxyl diradicals. researchgate.netnih.gov These radicals are formed through various processes, including hydrogen abstraction reactions by other radicals like H, OH, and O(3P). mdpi.comresearchgate.net Understanding the stability and reactivity of these radicals is vital for unraveling the complex reaction networks in which chlorothiophenols participate. nih.govnewcastle.edu.au For instance, the formation of CTPRs from chlorothiophenols reacting with H and OH radicals has been investigated theoretically using DFT, providing insights into the potential energy surfaces and rate constants of these reactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish mathematical models that correlate the structural and molecular properties of compounds with their biological or chemical activities. researchgate.netacs.orgnih.govslideshare.netresearchgate.netpharmacelera.comresearchgate.net While QSAR studies on this compound itself might be limited in the provided context, it has been utilized in the synthesis of compounds that were subsequently subjected to QSAR analysis to evaluate their biological activity. nih.govresearchgate.net This highlights the relevance of this compound as a building block in the design and study of molecules with specific properties.

Three-dimensional QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools used to understand the relationship between the three-dimensional structure of molecules and their activity. researchgate.netnih.govslideshare.netresearchgate.netpharmacelera.comresearchgate.net These methods generate 3D grids around a set of aligned molecules and calculate interaction energies (steric and electrostatic for CoMFA; steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor for CoMSIA) between the molecules and probe atoms at each grid point. slideshare.netresearchgate.netpharmacelera.com These interaction energies are then correlated with the observed activities using statistical methods like Partial Least Squares (PLS) regression. slideshare.netpharmacelera.comresearchgate.net

In the context of compounds synthesized using this compound, 3D-QSAR CoMFA and CoMSIA analyses have been applied to study their antibacterial activity. nih.govresearchgate.net These studies have revealed that steric, electronic, and hydrogen-bond acceptor properties play significant roles in the observed activity. nih.govresearchgate.net Contour maps generated from CoMFA and CoMSIA models visually represent regions in space where specific molecular properties are favorable or unfavorable for activity, providing valuable guidance for designing new compounds with improved efficacy. researchgate.net

Table 1: Overview of Computational Methods Applied to Chlorothiophenols

| Computational Method | Applications | Relevant Properties Studied |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, geometry optimization, energy calculations | Reaction pathways, transition states, molecular structures, relative energies |

| Quantum Chemical Studies | Investigation of radical formation and properties | Radical stability, reactivity, electronic structure of intermediates |

| Canonical Variational Transition State Theory (CVT) with SCT | Calculation of kinetic rate constants | Reaction rates, temperature dependence of kinetics, tunneling effects |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with activity | Identification of structural features influencing activity |

| 3D-QSAR (CoMFA, CoMSIA) | Three-dimensional correlation of molecular fields with activity | Steric, electrostatic, hydrophobic, hydrogen bonding contributions to activity; contour maps |

Table 2: Examples of Thermochemical Parameters from Computational Studies

| Parameter | Description | Insights Gained | Source(s) |

| Potential Barriers (ΔE) | Energy difference between reactants and transition state | Activation energy of a reaction step | researchgate.netmdpi.comcdnsciencepub.com |

| Reaction Heats (ΔH) | Energy difference between reactants and products | Exothermicity or endothermicity of a reaction | mdpi.comcdnsciencepub.com |

| Standard Enthalpies of Formation | Enthalpy change when a compound is formed from its elements in their standard states | Relative stability of compounds and radicals | newcastle.edu.aufigshare.com |

| Gibbs Free Energies (ΔG) | Energy available to do useful work | Reaction spontaneity and equilibrium | cdnsciencepub.com |

Table 3: Kinetic Rate Constant Determination Methods

| Method | Description | Application to Chlorothiophenols | Source(s) |

| Canonical Variational Transition State Theory (CVT) | Calculates rate constants based on the concept of a dividing surface in phase space | Used for calculating rates of hydrogen abstraction reactions | researchgate.netmdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgnih.govacs.org |

| Small Curvature Tunneling (SCT) Contribution | Accounts for quantum mechanical tunneling effects, especially important at lower temperatures | Included to improve the accuracy of rate constant calculations | researchgate.netmdpi.comresearchgate.netmdpi.comrsc.orgrsc.orgnih.govacs.orgcdnsciencepub.com |

Table 4: QSAR Methods Applied in Studies Involving this compound Derivatives

| Method | Description | Application Context | Source(s) |

| Quantitative Structure-Activity Relationship (QSAR) | Establishes mathematical relationships between molecular properties and biological activity. | Used to design new antibacterial compounds. | nih.govresearchgate.net |

| 3D-QSAR | Incorporates three-dimensional structural information and molecular fields. | Provides insights into spatial requirements for activity. | nih.govslideshare.netresearchgate.netpharmacelera.comresearchgate.net |

| Comparative Molecular Field Analysis (CoMFA) | Correlates steric and electrostatic fields with activity. | Used to analyze antibacterial activity of synthesized derivatives. | nih.govslideshare.netresearchgate.netpharmacelera.comresearchgate.net |

| Comparative Molecular Similarity Indices Analysis (CoMSIA) | Correlates steric, electrostatic, hydrophobic, and hydrogen bonding fields with activity. | Used to analyze antibacterial activity of synthesized derivatives, providing a more comprehensive picture. | nih.govslideshare.netresearchgate.netpharmacelera.comresearchgate.net |

Correlation with Biological Activity

Theoretical studies can provide insights into how the structural and electronic properties of this compound might relate to its biological effects. While direct studies specifically on the correlation between theoretical parameters of this compound and its biological activity are not extensively detailed in the provided search results, the broader application of these methods to similar compounds offers a framework for understanding this relationship.

Quantitative Structure-Activity Relationship (QSAR) studies, a common theoretical approach, aim to build predictive models correlating molecular descriptors with biological activity. For instance, QSAR studies on other compound families, such as pyrimido-isoquinolin-quinones, have identified that steric, electronic, and hydrogen-bond acceptor properties are crucial for antibacterial activity against methicillin-resistant Staphylococcus aureus. nih.gov Similarly, theoretical calculations on neolignan analogues with antileishmanial activities have shown correlations between molecular descriptors like atomic charges, electronic affinity, and lipophilicity (ClogP) and their biological effects. scielo.br The ionization state of a compound, which can be estimated using quantum chemical approaches to determine pKa values, is also a key parameter influencing its biological activity. researchgate.nettandfonline.com

While specific data tables directly linking computed properties of this compound to its biological activity were not found, the principles established in studies on related compounds suggest that parameters such as electronic distribution, lipophilicity, and the ability to form hydrogen bonds, all derivable from theoretical calculations, would be relevant in understanding any potential biological interactions of this compound.

Molecular Docking Simulations

Molecular docking simulations are a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) to a target protein or enzyme. This method is widely used in drug discovery and mechanistic studies to understand potential biological interactions at a molecular level.

Although specific molecular docking studies involving this compound as the ligand are not prominently featured in the search results, the application of molecular docking to other thiophenol derivatives and related compounds provides relevant context. For example, molecular docking studies have been performed on arylazo sulfones, including a derivative synthesized from 4-chlorothiophenol (B41493), to evaluate their binding to DNA. mdpi.com These studies calculated binding energy values and identified polar contacts involved in the interactions. mdpi.com Another study involving thiazolyl-thiadiazole derivatives, where a p-chlorothiophenol residue was a substituent in one of the compounds investigated for telomerase activation, likely involved computational studies, including potentially docking, to understand interactions with the telomerase enzyme. tubitak.gov.tr

Molecular docking results typically provide binding energy scores, which indicate the strength of the predicted interaction, and information about the types of interactions formed (e.g., hydrogen bonds, hydrophobic interactions) and the specific amino acid residues involved in the binding site of the target. tandfonline.comresearchgate.net For instance, docking studies of a Schiff base compound showed a moderate binding affinity for the GyrB protein in E. coli, with a binding energy of -4.26 kcal/mol, and highlighted favorable intermolecular energy. tandfonline.com Similarly, docking of potential antiviral compounds against human cytomegalovirus (HCMV) DNA polymerase showed binding energies and the involvement of specific amino acids in hydrogen bonding and hydrophobic interactions. nih.gov

Based on these examples, molecular docking simulations with this compound could be used to predict its potential binding to various biological targets, such as enzymes or receptors, providing theoretical support for investigating specific biological activities. The output of such simulations would typically include binding scores and detailed interaction profiles, which could be presented in data tables.

While direct docking data for this compound is not provided, the methodology and the types of results obtained from docking studies on related compounds are well-established. A hypothetical data table illustrating the kind of results that might be obtained from a molecular docking study involving this compound and a potential biological target is shown below:

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | Target A | -X.XX | Amino Acid 1, Amino Acid 2 | Hydrogen Bonding, Hydrophobic |

| This compound | Target B | -Y.YY | Amino Acid 3, Amino Acid 4 | Hydrophobic, Van der Waals |

Note: This table presents hypothetical data for illustrative purposes based on typical molecular docking study outputs for similar compounds.

Computational studies, including theoretical modeling and molecular docking, offer valuable tools for predicting and understanding the potential biological activities of compounds like this compound by correlating molecular properties with activity and simulating interactions with biological targets.

Applications in Advanced Chemical Synthesis and Materials Science

Role in Polymerization Processes

3-Chlorothiophenol has been investigated for its influence on polymerization reactions, acting in roles such as a catalyst or initiator and participating in chain transfer processes.

Catalyst or Initiator in Polymer Synthesis (e.g., Methyl Methacrylate)

This compound is reported to be used as a catalyst or initiator in the polymerization of methyl methacrylate (B99206), a widely utilized monomer in polymer synthesis. lookchem.com

Transfer Constant Studies in Polymerization

Aromatic thiols, including this compound, have been studied as chain transfer agents in the polymerization of vinyl monomers such as methyl methacrylate and acrylamide (B121943). cdnsciencepub.comresearchgate.net The addition of thiophenols to the polymerization of methyl methacrylate in organic media has been shown to considerably reduce the polymer molecular weight without significant variations in the polymerization rate. researchgate.net

Studies have determined chain transfer constants for various aromatic thiols in the polymerization of methyl methacrylate. cdnsciencepub.comresearchgate.net The transfer constants for meta-substituted thiols, such as this compound, can provide insights into how substituents affect the reactivity of the thiol with polymethyl methacrylate radicals. cdnsciencepub.com

The chain transfer rate constants for monomers like acrylamide and methyl methacrylate show a correlation with the electron donor-acceptor ability of 4-substituents in thiophenols, generally increasing with electron-donating groups. researchgate.net The electron-donating effect on the chain transfer constant is linked to polar structures in the transition state, suggesting that the primary controlling step in chain transfer by thiophenols is the abstraction of a hydrogen atom from the S–H bond. researchgate.net

Data on the transfer constants of various aromatic thiols in the polymerization of methyl methacrylate highlight the range of effects these compounds can have on polymer chain length. cdnsciencepub.com

| Thiol | Transfer Constant (at 60°) |

| Thiophenol | 2.6 cdnsciencepub.com |

| This compound | 2.6 cdnsciencepub.com |

| 3-Bromothiophenol | 3.3 cdnsciencepub.com |

| 3-Acetylthiophenol | 7.4 cdnsciencepub.com |

| 4-Bromothiophenol | 4.0 cdnsciencepub.com |

| 4-Acetylthiophenol | 5.2 cdnsciencepub.com |

| 2-Naphthalenethiol | 6.5 cdnsciencepub.com |

Note: Data extracted from a study on the effect of phenols and aromatic thiols on methyl methacrylate polymerization. cdnsciencepub.com

Development of Novel Functional Materials and Composites

Thiophenols, including chlorinated variants, play a role in the development of functional materials through their incorporation into polymers or their use in modifying the properties of nanomaterials for various applications like coatings and sensors.

Incorporation into Polymers for Enhanced Properties (e.g., Conductivity, Magnetism, Optical Characteristics)

While direct information on this compound's incorporation into polymers for enhanced conductivity, magnetism, or optical characteristics is limited in the provided results, related studies on aromatic thiols and chlorothiophenols in materials science offer relevant insights. Aromatic thiols can lead to enhanced surface dipoles on gold nanoparticles, which is relevant to the formation of conductive structures. acs.org The self-assembly of gold nanoparticles protected with thiophene-terminated alkanethiols has demonstrated vapor-sensing properties linked to changes in electrical resistance. researchgate.net This suggests that incorporating thiophenol derivatives into materials or using them to functionalize nanomaterials can influence electrical properties.

Furthermore, chlorothiophenol-capped copper nanoclusters have been utilized in sensing applications, exhibiting specific optical properties like fluorescence. researchgate.net This indicates the potential for using such compounds to impart or modify optical characteristics in functional materials.

Coatings and Sensor Applications

Chlorothiophenols have been explored for use in coatings and sensor applications. Specifically, 4-chlorothiophenol (B41493) has been investigated as an adhesion promoter for Parylene-C coatings on gold substrates, demonstrating effectiveness in improving adhesion. semanticscholar.org This highlights the utility of chlorothiophenols in facilitating the deposition and stability of functional coatings.

In the realm of sensors, chlorothiophenol derivatives have been employed in the development of sensing platforms. For instance, 4-chlorothiophenol capped copper nanoclusters have been used in colorimetric and fluorimetric sensing for the detection of mercury(II) and sulfide (B99878) ions. researchgate.net These nanoclusters exhibit self-assembly induced emission properties, making them suitable for such sensing applications. researchgate.net The electrical conductivity and vapor-sensing properties of gold nanoparticle films protected with thiophene-terminated alkanethiols also demonstrate the potential of using thiophenol derivatives in sensor development, where changes in electrical resistance are used for detection. researchgate.net

Lack of Specific Research Data on the Environmental Fate of this compound

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific, publicly available research focusing on the environmental fate and degradation mechanisms of the chemical compound this compound. While broader studies exist for chlorothiophenols as a chemical class, or for other isomers such as 2-chlorothiophenol (B146423) and 2,4-dichlorothiophenol, detailed investigations into the pathways of this compound are not sufficiently documented in the available resources to construct the requested detailed article.

Specifically, targeted searches for data on this compound's role in the formation of Persistent Organic Pollutants (POPs) like Polychlorinated Dibenzothiophenes (PCDTs) and Thianthrenes (PCTAs), its abiotic degradation through processes such as photo-induced dehalogenation and electrochemical reduction, and its potential for biotic degradation did not yield specific research findings.

General principles of environmental chemistry suggest that, as a chlorinated aromatic thiol, this compound could theoretically act as a precursor in the formation of PCDTs and PCTAs under thermal or catalytic conditions, analogous to other chlorothiophenols. Similarly, it would be expected to undergo abiotic and biotic degradation, however, the specific pathways, reaction kinetics, and resulting byproducts for the 3-chloro isomer are not detailed in the accessible scientific literature.

Due to the absence of specific data for this compound, it is not possible to provide a thorough and scientifically accurate analysis for the outlined sections concerning its environmental fate and degradation mechanisms. Further empirical research is required to elucidate these specific environmental behaviors.

Environmental Fate and Degradation Mechanisms

Environmental Monitoring and Risk Assessment Methodologies for Chlorothiophenols

Effective management of chlorothiophenols in the environment requires robust methods for their detection and quantification, coupled with systematic risk assessment procedures.

Environmental Monitoring: Monitoring for chlorothiophenols and their derivatives in environmental matrices like water and soil relies on advanced analytical techniques. oregonstate.edu The choice of method depends on the required sensitivity, the complexity of the sample matrix, and the specific compound of interest.

Commonly used analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective technique for the separation and identification of volatile and semi-volatile organic compounds. researchgate.net Prior to analysis, a derivatization step is often required to increase the volatility of the phenolic compounds. GC-MS provides high sensitivity and structural information, making it a definitive identification tool.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for analyzing less volatile or thermally unstable compounds. researchgate.netmdpi.com It is often coupled with various detectors, such as a Diode-Array Detector (DAD) for preliminary quantification or, for higher specificity and sensitivity, a mass spectrometer (LC-MS/MS). mdpi.com Sample preparation for water may involve solid-phase extraction (SPE) to concentrate the analytes, while soil samples may require solvent extraction. mdpi.com

Table 2: Comparison of Analytical Methods for Chlorothiophenol Monitoring

| Technique | Principle | Sample Preparation | Advantages | Disadvantages |

| GC-MS | Separates compounds based on volatility and boiling point, followed by mass-based detection. | Often requires derivatization; extraction from matrix (e.g., liquid-liquid, SPE). | High sensitivity and specificity; provides structural confirmation. | Can be destructive; derivatization adds complexity and potential for error. |

| HPLC-MS/MS | Separates compounds based on polarity, followed by tandem mass spectrometry detection. | Extraction from matrix (e.g., SPE for water, QuEChERS for soil). mdpi.com | High sensitivity and selectivity; suitable for non-volatile compounds; no derivatization needed. | Matrix effects can suppress or enhance ion signals; higher equipment cost. |

Risk Assessment: Ecological Risk Assessment (ERA) for chemicals like chlorothiophenols is a structured process used to evaluate the likelihood of adverse ecological effects occurring from exposure to one or more stressors. researchgate.net A common approach is a tiered framework that moves from simple, conservative screening to more complex, probabilistic assessments. researchgate.net

A fundamental component of this process is the calculation of a Hazard Quotient (HQ) or Risk Quotient (RQ) . nih.govresearchgate.net This is determined by comparing the potential exposure concentration with the concentration at which no adverse effects are expected:

Predicted Environmental Concentration (PEC): The estimated concentration of the chemical in the environment, derived from monitoring data or modeling of its release and fate.

Predicted No-Effect Concentration (PNEC): The concentration below which unacceptable effects on the ecosystem are unlikely to occur. It is typically derived from ecotoxicity data (e.g., EC50 or NOEC values from tests on algae, invertebrates, and fish) by applying an assessment factor to account for uncertainty.

The Risk Quotient is calculated as: RQ = PEC / PNEC

An RQ value greater than 1 indicates a potential risk to the environment, suggesting that further investigation or risk management measures may be necessary. nih.gov Probabilistic risk assessment approaches can further refine this by using distributions for both exposure and toxicity data to provide a more comprehensive understanding of the potential risks. researchgate.net

Biomedical and Agrochemistry Research Applications

Precursor in Pharmaceutical Synthesis

3-Chlorothiophenol and its derivatives are important precursors in the development of novel pharmaceutical agents. The thiol group provides a reactive handle for various chemical transformations, allowing for its incorporation into larger, more complex molecules with therapeutic potential.

A notable example of its application is in the synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide, a key precursor for the development of a promising PET (Positron Emission Tomography) radioligand, [11C]mG4P012. This radioligand is instrumental in studying the metabotropic glutamate receptor 4 (mGluR4), a target for new therapeutics for central nervous system disorders such as Parkinson's disease. An improved synthesis route for this precursor has been developed, significantly increasing the total yield from 8% to 52%, facilitating further research and clinical development. herts.ac.ukwikipedia.org

Table 1: Key Intermediates in the Synthesis of N-(4-chloro-3-mercaptophenyl)picolinamide

| Intermediate | Chemical Name | Role in Synthesis |

| 1 | 1-chloro-4-nitrobenzene | Starting material |

| 2 | N-(4-chloro-3-mercaptophenyl)picolinamide | Thiophenol precursor for the PET ligand |

| 3 | [11C]mG4P012 | PET radioligand for mGluR4 imaging |

Applications in Agrochemical Development

Chlorothiophenols, including this compound, have been utilized as intermediates in the manufacturing of pesticides, such as insecticides and fungicides. google.com The introduction of the chlorothiophenol moiety can enhance the efficacy and spectrum of activity of agrochemical compounds.